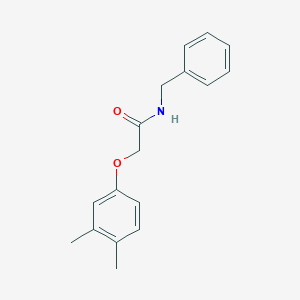

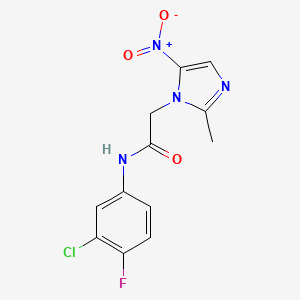

![molecular formula C18H9F2NO2 B5566573 2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of 2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and related compounds involves a variety of methods, including visible light-promoted reactions, microwave-assisted synthesis, and metal-free, air-promoted radical difluoromethylation. These methods enable the efficient production of these compounds under mild conditions, utilizing different catalysts and reagents to achieve high yields and selectivity (Liu et al., 2016); (Sakram et al., 2018); (Shao et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various computational and experimental techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, to investigate their equilibrium geometry, electronic structure, and absorption properties. These studies reveal insights into the relationship between structure and properties such as NLO responses (Kumar et al., 2019).

Chemical Reactions and Properties

Research on the chemical reactions and properties of these compounds highlights their versatility in undergoing various chemical transformations, including radical cyclization and sulfonylation reactions. These reactions facilitate the synthesis of structurally diverse derivatives with potential applications in materials science and medicinal chemistry (Yang et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as their thermal stability and photophysical characteristics, have been a focus of several studies. These properties are crucial for their applications in areas like photoinitiators for polymerization, where stability under the reaction conditions and efficient light absorption are required (Xiao et al., 2015).

Chemical Properties Analysis

The chemical properties, particularly the electron-donating and -withdrawing effects of substituents on the isoquinoline dione framework, significantly influence the reactivity and overall chemical behavior of these compounds. Studies have shown that substituents can impact the efficiency of these compounds as photoinitiators and in their NLO properties, highlighting the importance of structural modification in tuning their chemical properties (Xiao et al., 2015).

科学的研究の応用

Visible-Light-Induced Cyclization Applications

A study by Shi Tang et al. (2015) developed a novel visible-light-induced carboperfluoroalkylation of alkenes leading to isoquinoline-1,3-diones. This method facilitates the rapid synthesis of perfluorinated isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides under mild conditions, highlighting its utility in incorporating a wide variety of perfluorinated groups (Shi Tang et al., 2015).

Selective Sensing of Hg2+ Ions

Muzey Bahta and Naseem Ahmed (2019) reported a colorimetric and ratiometric fluorescent chemosensor, designed for the selective detection of Hg2+ ions. The sensor demonstrated high selectivity and sensitivity towards Hg2+, showcasing its potential in environmental water sample testing (Muzey Bahta & Naseem Ahmed, 2019).

Thermally Activated Delayed Fluorescent (TADF) Emitters

J. Yun and Jun Yeob Lee (2017) explored the use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type TADF emitters. Their work demonstrates the potential of these compounds as red TADF emitters by achieving high quantum efficiency, which could be beneficial for optoelectronic applications (J. Yun & Jun Yeob Lee, 2017).

Synthesis of Benzo[f]pyrido[1,2-a]indole-6,11-dione Derivatives

Yun Liu and Jinwei Sun (2012) have synthesized benzo[f]pyrido[1,2-a]indole-6,11-diones through copper(II)-catalyzed three-component reactions. This method showcases the versatility of the compound in facilitating sp(2)-C-H difunctionalization followed by intramolecular cyclization and oxidative aromatization, yielding derivatives in excellent yields (Yun Liu & Jinwei Sun, 2012).

Fluorescent Probes for DTT Detection

Tong-Yan Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting DTT, showcasing the compound's utility in biochemistry and medicine. The probe's rapid response and satisfactory selectivity underline its potential for in vivo applications, including cellular imaging (Tong-Yan Sun et al., 2018).

Antitumor Evaluation

M. Mahmoud et al. (2018) investigated the antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, revealing significant activity against human tumor cell lines. This study illustrates the potential of the compound in developing new antineoplastic agents (M. Mahmoud et al., 2018).

作用機序

特性

IUPAC Name |

2-(2,4-difluorophenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F2NO2/c19-11-7-8-15(14(20)9-11)21-17(22)12-5-1-3-10-4-2-6-13(16(10)12)18(21)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEQMXLKGLHSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)

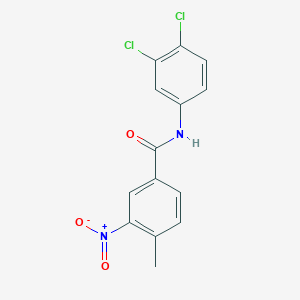

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

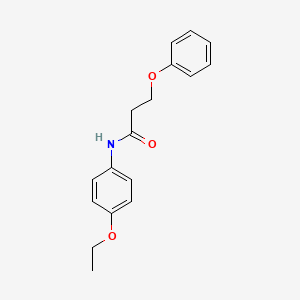

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)